6-Methyl-1-heptanol

Description

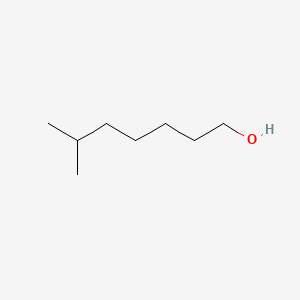

6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.

6-Methyl-1-heptanol is a natural product found in Sergia lucens, Lucensosergia lucens, and Zanthoxylum schinifolium with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872375 | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C7-9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-1-heptanol

Introduction

6-Methyl-1-heptanol (CAS RN: 1653-40-3), a branched-chain primary alcohol, is a significant compound in both industrial and research settings.[1] Structurally, it is characterized by a seven-carbon heptane backbone with a methyl group at the sixth position and a terminal hydroxyl group.[1] This structure imparts a unique combination of properties, influencing its use as a fragrance component, a specialized solvent, and a chemical intermediate for the synthesis of more complex molecules like surfactants and plasticizers.[2] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

The precise arrangement of atoms in 6-Methyl-1-heptanol is fundamental to its reactivity and physical behavior. Its branched nature distinguishes it from its linear isomer, 1-octanol, leading to differences in properties such as viscosity and melting point.

-

IUPAC Name: 6-methylheptan-1-ol[2]

Caption: Molecular structure of 6-Methyl-1-heptanol.

Physicochemical Properties

The physical properties of 6-Methyl-1-heptanol are critical for its application, handling, and storage. It exists as a clear, colorless liquid with a characteristic mild, pleasant odor.[2][6] Unlike its straight-chain counterparts, its branched structure disrupts crystal lattice formation, resulting in a very low melting point.

Table 1: Key Physical Properties of 6-Methyl-1-heptanol

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid/oil | [2][5] |

| Odor | Faint, pleasant, mild | [2][6] |

| Boiling Point | 187-189 °C at 760 mmHg | [5][7] |

| Melting Point | -106 °C | [5][8] |

| Density | ~0.8175 - 0.823 g/cm³ at 25 °C | [5] |

| Refractive Index | ~1.425 - 1.426 at 25 °C | [6][8] |

| Vapor Pressure | ~0.284 mmHg at 25 °C | [7] |

| Flash Point | ~71.1 - 82 °C | [2][7] |

| Water Solubility | ~640-647 mg/L at 25 °C (Slightly soluble) | [2][7] |

| Solubility in Organics | Soluble in ethanol, ether, chloroform | [2][5] |

| logP (o/w) | ~2.72 - 2.8 | [2][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 6-Methyl-1-heptanol. The key spectral features are consistent with its primary alcohol and branched alkane structure.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-H stretching bands appear just below 3000 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the -CH₂OH protons, multiplets for the methylene groups along the chain, and a distinct doublet for the two terminal methyl groups, confirming the iso-octyl structure.[10]

-

¹³C NMR: The carbon spectrum shows distinct signals for each of the eight carbon atoms, with the carbon bearing the hydroxyl group appearing around 60-65 ppm and the aliphatic carbons resonating at higher fields.[10][11]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Fragmentation patterns will include the loss of water (M-18) and characteristic cleavage along the alkyl chain.[9]

Chemical Properties and Reactivity

As a primary alcohol, 6-Methyl-1-heptanol undergoes reactions typical of this functional class.[1][6] The hydroxyl group is the center of its chemical reactivity.

-

Oxidation: It can be oxidized to form 6-methylheptanal (an aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 6-methylheptanoic acid with stronger agents such as potassium permanganate.

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form esters.[10] This reaction is fundamental to its use in producing flavor and fragrance compounds.

-

Etherification: In the presence of a strong acid, it can undergo dehydration to form an ether, or react with alkyl halides via the Williamson ether synthesis after being converted to its alkoxide form.

Synthesis and Manufacturing

Industrially, 6-Methyl-1-heptanol can be synthesized through several established organic chemistry routes:

-

Hydroformylation: This process involves the reaction of an appropriate olefin (e.g., isobutylene derivatives) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, which forms an aldehyde that is subsequently reduced to the alcohol.[2]

-

Reduction of Carboxylic Acids: The corresponding 6-methylheptanoic acid can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.[2]

-

Grignard Reaction: The reaction of a Grignard reagent, such as 5-methylhexylmagnesium bromide, with formaldehyde serves as another viable synthetic pathway.[2]

Applications in Research and Industry

The specific properties of 6-Methyl-1-heptanol make it a valuable component in several fields:

-

Flavors and Fragrances: Due to its mild, pleasant odor, it is used directly as a fragrance agent and as a precursor for synthesizing various ester-based scents.[2][4]

-

Solvent and Intermediate: It functions as a solvent in certain chemical processes and is a key building block for producing surfactants, plasticizers, and lubricating oils.[2][6]

-

Natural Occurrence: The compound has been identified in nature as a minor component in beaver castoreum and in tobacco plant leaves, suggesting potential roles in chemical signaling and plant biology that warrant further investigation.[2]

Safety and Handling

6-Methyl-1-heptanol is considered a combustible liquid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory when handling this chemical.[12] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources and strong oxidizing agents.[13]

Caption: Workflow for Purity Analysis by Gas Chromatography.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a self-validating method for determining the purity of a 6-Methyl-1-heptanol sample.

1. Objective: To quantify the purity of 6-Methyl-1-heptanol by calculating the area percentage of the main peak relative to all integrated peaks in the chromatogram.

2. Materials and Equipment:

-

6-Methyl-1-heptanol sample

-

High-purity solvent (e.g., Dichloromethane or Hexane)

-

Certified Reference Material (CRM) of 6-Methyl-1-heptanol (>99% purity)

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., DB-5 or equivalent non-polar column)

-

Autosampler vials and micropipettes

3. Standard Preparation (Trustworthiness Check):

-

Accurately prepare a 1% (v/v) solution of the 6-Methyl-1-heptanol CRM in the chosen solvent. This standard validates the system, confirms the retention time of the analyte, and ensures the detector is responding correctly.

4. Sample Preparation:

-

Prepare a 1% (v/v) solution of the 6-Methyl-1-heptanol sample to be tested in the same solvent used for the standard.

5. GC-FID Method Parameters (Example):

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at 10 °C/min.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

6. Procedure:

-

Step 1 (System Validation): Inject the Standard Preparation. Record the chromatogram. The primary peak corresponds to 6-Methyl-1-heptanol. Note its retention time.

-

Step 2 (Sample Analysis): Inject the Sample Preparation. Record the chromatogram under the identical conditions.

-

Step 3 (Data Analysis): Integrate all peaks in the sample chromatogram, excluding the solvent peak.

-

Step 4 (Calculation): Calculate the purity using the area percent formula:

-

Purity (%) = (Area of 6-Methyl-1-heptanol Peak / Total Area of All Integrated Peaks) x 100

-

7. Causality and Interpretation: The non-polar GC column separates compounds based on their boiling points and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic analytes. By comparing the sample chromatogram to the standard, the peak for 6-Methyl-1-heptanol can be positively identified. The area percent calculation assumes that all impurities have a similar response factor in the FID, which is a standard and accepted method for high-purity assessments.

References

- 1. CAS 1653-40-3: 6-methylheptan-1-ol | CymitQuimica [cymitquimica.com]

- 2. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-methyl-1-heptanol, 1653-40-3 [thegoodscentscompany.com]

- 8. 6-methyl-1-heptanol [stenutz.eu]

- 9. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methyl-1-heptanol: Structural Formula, Isomerism, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1-heptanol, a branched primary alcohol with emerging relevance in various scientific and industrial fields, including pharmaceuticals. The document delves into the structural intricacies of 6-methyl-1-heptanol and its primary alcohol isomers, offering a detailed exploration of their synthesis and analytical differentiation. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical application of chemical principles, providing detailed experimental protocols and the rationale behind methodological choices. It serves as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug formulation and delivery.

Introduction to 6-Methyl-1-heptanol

6-Methyl-1-heptanol, an aliphatic alcohol, is characterized by a seven-carbon chain with a methyl group at the sixth position and a primary alcohol functional group. Its chemical and physical properties are influenced by its branched structure, which differentiates it from its linear isomer, 1-octanol. This guide will explore the fundamental characteristics of 6-methyl-1-heptanol, its isomeric landscape, and its potential applications, particularly within the pharmaceutical sciences.

Structural Formula and Physicochemical Properties

The structural formula of 6-methyl-1-heptanol is presented below, along with its key physicochemical properties.

Structural Formula:

Physicochemical Properties of 6-Methyl-1-heptanol

| Property | Value | Source |

| Molecular Formula | C8H18O | [NIST, PubChem] |

| Molecular Weight | 130.23 g/mol | [NIST, PubChem] |

| IUPAC Name | 6-methylheptan-1-ol | [NIST] |

| CAS Number | 1653-40-3 | [NIST] |

| Boiling Point | 187 °C | [ChemicalBook] |

| Density | 0.8175 g/cm³ | [ChemicalBook] |

| Solubility in Water | 640 mg/L at 25 °C | [Smolecule] |

| Appearance | Clear, colorless liquid | [PubChem] |

Isomerism in C8H18O Primary Alcohols

The molecular formula C8H18O encompasses a variety of structural isomers. Focusing on primary alcohols, where the hydroxyl group is attached to a terminal carbon, we can identify several branched-chain isomers in addition to the straight-chain 1-octanol. Understanding the structural nuances of these isomers is critical, as they can exhibit distinct physical, chemical, and biological properties.

Structural Isomers of Primary Octanols

Below are the structures and IUPAC names of the primary alcohol isomers of C8H18O.

-

1-Octanol (n-octanol) CH₃(CH₂)₇OH

-

2-Methyl-1-heptanol CH₃(CH₂)₄CH(CH₃)CH₂OH

-

3-Methyl-1-heptanol CH₃(CH₂)₃CH(CH₃)CH₂CH₂OH

-

4-Methyl-1-heptanol CH₃(CH₂)₂CH(CH₃)(CH₂)₃OH

-

5-Methyl-1-heptanol CH₃CH₂CH(CH₃)(CH₂)₄OH

-

6-Methyl-1-heptanol (CH₃)₂CH(CH₂)₄CH₂OH

-

2-Ethyl-1-hexanol CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH

-

3-Ethyl-1-hexanol CH₃(CH₂)₂CH(CH₂CH₃)CH₂CH₂OH

-

4-Ethyl-1-hexanol CH₃CH₂CH(CH₂CH₃)(CH₂)₃OH

-

2,2-Dimethyl-1-hexanol CH₃(CH₂)₃C(CH₃)₂CH₂OH

-

3,3-Dimethyl-1-hexanol CH₃(CH₂)₂C(CH₃)₂CH₂CH₂OH

-

4,4-Dimethyl-1-hexanol CH₃CH₂C(CH₃)₂(CH₂)₃OH

-

5,5-Dimethyl-1-hexanol (CH₃)₃C(CH₂)₄OH

-

2,3-Dimethyl-1-hexanol CH₃(CH₂)₂CH(CH₃)CH(CH₃)CH₂OH

-

2,4-Dimethyl-1-hexanol CH₃CH₂CH(CH₃)CH₂CH(CH₃)CH₂OH

-

2,5-Dimethyl-1-hexanol (CH₃)₂CHCH₂CH₂CH(CH₃)CH₂OH

-

3,4-Dimethyl-1-hexanol CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂OH

-

3,5-Dimethyl-1-hexanol (CH₃)₂CHCH₂CH(CH₃)CH₂CH₂OH

-

4,5-Dimethyl-1-hexanol (CH₃)₂CHCH(CH₃)CH₂CH₂CH₂OH

-

2-Propyl-1-pentanol CH₃CH₂CH(CH₂CH₂CH₃)CH₂OH

Synthesis of 6-Methyl-1-heptanol

Several synthetic routes can be employed to produce 6-methyl-1-heptanol. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. This section details three common and reliable methods for its synthesis.

Grignard Synthesis from Isoamyl Bromide and Formaldehyde

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of primary alcohols from formaldehyde.[1]

Reaction Scheme: (CH₃)₂CH(CH₂)₂Br + Mg → (CH₃)₂CH(CH₂)₂MgBr (CH₃)₂CH(CH₂)₂MgBr + CH₂O → (CH₃)₂CH(CH₂)₃OMgBr (CH₃)₂CH(CH₂)₃OMgBr + H₃O⁺ → (CH₃)₂CH(CH₂)₃CH₂OH + Mg(OH)Br

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of isoamyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution. Alternatively, a solution of paraformaldehyde in anhydrous THF can be added dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-methyl-1-heptanol.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Initiation with Iodine: A small amount of iodine is often used to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction with the alkyl halide.

-

Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the alkyl halide helps to control the reaction rate and prevent a runaway reaction.

-

Aqueous Work-up: The addition of a mild acid (like the ammonium chloride solution) is necessary to protonate the alkoxide intermediate to form the final alcohol product.

Diagram of Grignard Synthesis Workflow:

Caption: Workflow for the synthesis of 6-methyl-1-heptanol via Grignard reaction.

Hydroformylation of 5-Methyl-1-hexene followed by Reduction

Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes.[2] The resulting aldehyde can then be reduced to the corresponding primary alcohol.

Reaction Scheme: (CH₃)₂CH(CH₂)₂CH=CH₂ + CO + H₂ --(catalyst)--> (CH₃)₂CH(CH₂)₃CHO (CH₃)₂CH(CH₂)₃CHO + H₂ --(catalyst)--> (CH₃)₂CH(CH₂)₃CH₂OH

Experimental Protocol:

-

Hydroformylation:

-

In a high-pressure autoclave, place 5-methyl-1-hexene (1.0 equivalent) and a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like toluene.

-

Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20-100 atm).

-

Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC analysis of aliquots.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

-

Reduction:

-

The resulting aldehyde mixture can be reduced in situ by increasing the hydrogen pressure and temperature or can be isolated first.

-

For in situ reduction, increase the hydrogen pressure and add a hydrogenation catalyst (e.g., Raney nickel or a palladium catalyst).

-

Alternatively, after isolation of the aldehyde, it can be reduced using standard reducing agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.

-

-

Purification:

-

After the reduction is complete, filter off the catalyst.

-

If a chemical reducing agent was used, perform an appropriate aqueous work-up.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Catalyst System: Rhodium-phosphine complexes are highly effective catalysts for hydroformylation, offering high activity and selectivity for the linear aldehyde, which is the precursor to the desired primary alcohol.

-

High Pressure and Temperature: These conditions are necessary to ensure sufficient solubility of the syngas (CO and H₂) in the reaction medium and to overcome the activation energy of the catalytic cycle.

-

Ligand-to-Metal Ratio: The ratio of phosphine ligand to rhodium is a critical parameter that influences the selectivity of the reaction towards the linear or branched aldehyde.

Diagram of Hydroformylation and Reduction Workflow:

Caption: Two-step synthesis of 6-methyl-1-heptanol via hydroformylation and reduction.

Reduction of 6-Methylheptanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride are typically required for this conversion.[3]

Reaction Scheme: (CH₃)₂CH(CH₂)₄COOH --(1. LiAlH₄, THF; 2. H₃O⁺)--> (CH₃)₂CH(CH₂)₄CH₂OH

Experimental Protocol:

-

Reduction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-methylheptanoic acid (1.0 equivalent) in anhydrous THF via the dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then gently reflux for an additional 1-2 hours to ensure complete reduction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up). This procedure results in a granular precipitate that is easy to filter.[4]

-

Filter the resulting solid and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Strong Reducing Agent: Carboxylic acids are relatively unreactive towards nucleophilic attack due to the resonance stabilization of the carboxylate anion. Therefore, a powerful reducing agent like LiAlH₄ is necessary.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.

-

Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Slow, controlled addition of water at low temperature is crucial to manage the reaction safely. The Fieser work-up is a widely used and reliable method for this purpose.

Diagram of Carboxylic Acid Reduction Workflow:

Caption: Workflow for the synthesis of 6-methyl-1-heptanol by reduction of the corresponding carboxylic acid.

Analytical Characterization and Isomer Differentiation

The structural similarity of alcohol isomers necessitates the use of powerful analytical techniques for their unambiguous identification and differentiation. This section focuses on the application of spectroscopic and chromatographic methods for the characterization of 6-methyl-1-heptanol and its isomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules.

Comparative Spectroscopic Data for Selected C8H18O Primary Alcohols

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec Fragments (m/z) |

| 1-Octanol | 3.64 (t), 1.57 (p), 1.29 (m), 0.88 (t) | 63.1, 32.8, 31.8, 29.4, 29.3, 25.7, 22.7, 14.1 | ~3330 (br, O-H), ~2925 (C-H), ~1058 (C-O) | 56, 43, 42, 41 |

| 6-Methyl-1-heptanol | 3.64 (t), 1.55 (m), 1.32 (m), 1.18 (m), 0.86 (d) | 63.3, 39.0, 33.8, 29.1, 27.9, 22.6 | ~3340 (br, O-H), ~2955 (C-H), ~1055 (C-O) | 70, 57, 43, 41 |

| 2-Ethyl-1-hexanol | 3.53 (d), 1.45 (m), 1.29 (m), 0.90 (m) | 65.7, 43.5, 30.5, 29.0, 23.1, 14.1, 11.2 | ~3350 (br, O-H), ~2925 (C-H), ~1045 (C-O) | 83, 57, 56, 43 |

Note: NMR data are approximate and can vary with solvent and concentration. IR and MS data are based on typical fragmentation patterns and characteristic absorptions.

Interpretation of Spectral Data:

-

¹H NMR: The chemical shift and splitting pattern of the protons on the carbon bearing the hydroxyl group (-CH₂OH) are characteristic. The complexity of the upfield signals (0.8-1.6 ppm) reflects the branching of the alkyl chain.

-

¹³C NMR: The number of unique carbon signals indicates the symmetry of the molecule. The chemical shift of the carbon attached to the hydroxyl group is typically in the range of 60-70 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[5]

-

IR Spectroscopy: All primary alcohols exhibit a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1075 cm⁻¹.[6]

-

Mass Spectrometry: The fragmentation patterns in the mass spectrum, particularly the alpha-cleavage, are highly informative for determining the branching pattern of the alcohol.[7]

Chromatographic Separation: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like alcohols. When coupled with a mass spectrometer, it allows for both the separation and identification of isomers.

Optimized GC-MS Protocol for C8 Alcohol Isomer Separation:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the alcohol mixture in a volatile solvent such as dichloromethane or hexane.

-

For quantitative analysis, prepare a series of calibration standards and include an internal standard (e.g., an alcohol with a different chain length or a deuterated analog).

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or ZB-WAX (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating alcohol isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL split injection (e.g., 50:1 split ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Rationale for Parameter Selection:

-

Polar Column: The use of a polar stationary phase (e.g., polyethylene glycol) enhances the separation of polar analytes like alcohols based on differences in their polarity and hydrogen bonding capabilities, in addition to boiling point differences.

-

Temperature Programming: A slow temperature ramp allows for better resolution of closely eluting isomers.

-

Split Injection: This prevents peak broadening and tailing that can occur with high concentrations of analytes.

Applications in Drug Development and Pharmaceutical Sciences

Branched-chain alcohols, including 6-methyl-1-heptanol and its isomers, possess unique properties that make them valuable in pharmaceutical formulations and drug delivery systems.

Role as Pharmaceutical Excipients

Long-chain and branched-chain alcohols can function as solvents, co-solvents, and penetration enhancers in topical and transdermal formulations.[8] Their amphiphilic nature allows them to solubilize both lipophilic and hydrophilic active pharmaceutical ingredients (APIs). The branched structure can influence the viscosity and sensory characteristics of a formulation. Guerbet alcohols, which are branched primary alcohols, are used in the cosmetics and pharmaceutical industries as emollients and stabilizers.[9]

Application in Lipid-Based Drug Delivery Systems

The lipophilicity of long-chain alcohols makes them suitable components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[10] These systems are used to enhance the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and achieve controlled or targeted drug release. Fatty alcohols can be incorporated into the lipid matrix of these nanoparticles to modify their physical properties and drug-loading capacity. The metabolism of these fatty alcohols by endogenous enzymes like alcohol dehydrogenase can also play a role in the in vivo fate of the delivery system.[10]

Conclusion

6-Methyl-1-heptanol and its isomers represent a versatile class of branched primary alcohols with significant potential in various scientific domains. This guide has provided a detailed examination of their structural diversity, synthetic methodologies, and analytical characterization. The presented protocols and the rationale behind them are intended to empower researchers and drug development professionals to effectively synthesize, analyze, and utilize these compounds. As the demand for specialized molecules with tailored properties continues to grow, a thorough understanding of the chemistry of branched-chain alcohols will be increasingly crucial for innovation in pharmaceuticals and beyond.

References

-

National Center for Biotechnology Information. (n.d.). The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethyl-1-hexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-1-heptanol. PubChem. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2-Ethyl-1-hexanol (YMDB01330). Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

MDPI. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Retrieved from [Link]

-

The Automated Topology Builder (ATB). (n.d.). 1-Octanol. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Heptanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-